20-HydroxyganodericacidG
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Overview
Description
20-HydroxyganodericacidG is a lanostane triterpenoid compound derived from the ethanol extract of the fruiting bodies of Ganoderma curtisii. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neuroinflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acids, including 20-HydroxyganodericacidG, involves the expression of cytochrome P450 (CYP) genes from Ganoderma lucidum in Saccharomyces cerevisiae. This method has been shown to produce various ganoderic acids through post-modification processes . The reaction conditions typically involve the use of engineered yeast strains and specific growth media to optimize the yield of the desired compound .
Industrial Production Methods: Industrial production of this compound is challenging due to the low yield and slow growth of Ganoderma lucidum. advancements in bioengineering and culturing techniques have made it possible to produce this compound more efficiently. Techniques such as ultra-sonication, the use of organic solvents like ethanol and methanol, and microwave technology are employed to extract and quantify the bioactive components .
Chemical Reactions Analysis
Types of Reactions: 20-HydroxyganodericacidG undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its bioactivity and therapeutic potential .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products: The major products formed from these reactions include various derivatives of ganoderic acids, which exhibit enhanced pharmacological activities. These derivatives are crucial for developing new therapeutic agents .
Scientific Research Applications
20-HydroxyganodericacidG has a wide range of scientific research applications:
Chemistry: It serves as a valuable compound for studying the biosynthesis and modification of triterpenoids.
Biology: The compound is used to investigate the biological pathways involved in neuroinflammation and immune responses.
Mechanism of Action
20-HydroxyganodericacidG exerts its effects by inhibiting the activation of BV-2 microglia cells induced by lipopolysaccharides (LPS). This inhibition is achieved through the modulation of various molecular targets and pathways involved in the inflammatory response. The compound’s IC50 value for inhibiting microglia activation is 21.33 μM .
Comparison with Similar Compounds
- Ganoderic Acid A
- 20-Hydroxyganoderic Acid A
- 11,15,20-Trihydroxy-3,7,23-trioxo-lanost-8-en-26-oic Acid
Comparison: 20-HydroxyganodericacidG is unique due to its specific hydroxylation pattern, which contributes to its distinct pharmacological properties. Compared to other ganoderic acids, it has shown a higher potency in inhibiting microglia activation, making it a promising candidate for developing new therapeutic agents .
Properties
Molecular Formula |
C30H44O9 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
6-hydroxy-2-methyl-4-oxo-6-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid |
InChI |
InChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38) |
InChI Key |
HHCQRNABFNZPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O |
Origin of Product |
United States |
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